molecular formula C27H27FN2O8 B11038403 Ethyl 5-[3-{[2-(4-fluorophenyl)ethyl]amino}-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 5-[3-{[2-(4-fluorophenyl)ethyl]amino}-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B11038403
M. Wt: 526.5 g/mol
InChI Key: FOTQSWOKGCZCAH-UHFFFAOYSA-N
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Description

ETHYL 5-[3-[(4-FLUOROPHENETHYL)AMINO]-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound that belongs to the class of pyridine carboxylates. This compound features a unique structure with multiple functional groups, including a fluorophenethyl group, a methoxybenzodioxol group, and a pyridine carboxylate core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[3-[(4-FLUOROPHENETHYL)AMINO]-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenethyl Group: This step may involve nucleophilic substitution reactions.

    Attachment of the Methoxybenzodioxol Group: This can be done through coupling reactions.

    Final Assembly: The final steps involve esterification and purification processes.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[3-[(4-FLUOROPHENETHYL)AMINO]-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols or amines to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 5-[3-[(4-FLUOROPHENETHYL)AMINO]-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, leading to modulation of cellular signaling pathways.

    DNA/RNA: Interaction with genetic material, potentially affecting gene expression.

Comparison with Similar Compounds

ETHYL 5-[3-[(4-FLUOROPHENETHYL)AMINO]-1-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-3-OXOPROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can be compared with other similar compounds, such as:

    Pyridine Carboxylates: Compounds with similar core structures but different functional groups.

    Fluorophenethyl Derivatives: Compounds with the fluorophenethyl group but different core structures.

    Methoxybenzodioxol Derivatives: Compounds with the methoxybenzodioxol group but different core structures.

Properties

Molecular Formula

C27H27FN2O8

Molecular Weight

526.5 g/mol

IUPAC Name

ethyl 5-[3-[2-(4-fluorophenyl)ethylamino]-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C27H27FN2O8/c1-3-36-27(34)19-13-30-26(33)23(24(19)32)18(16-10-20(35-2)25-21(11-16)37-14-38-25)12-22(31)29-9-8-15-4-6-17(28)7-5-15/h4-7,10-11,13,18H,3,8-9,12,14H2,1-2H3,(H,29,31)(H2,30,32,33)

InChI Key

FOTQSWOKGCZCAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCCC2=CC=C(C=C2)F)C3=CC4=C(C(=C3)OC)OCO4

Origin of Product

United States

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